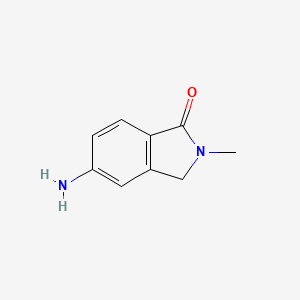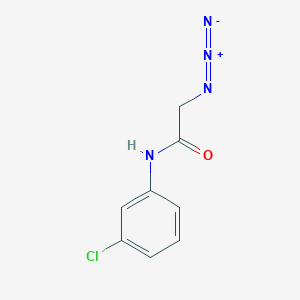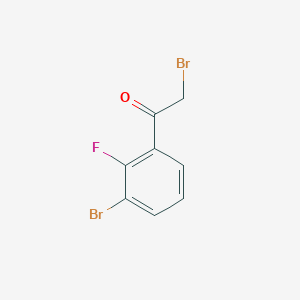
3-Bromo-2-fluorophenacyl bromide
Descripción general
Descripción
3-Bromo-2-fluorophenacyl bromide is a chemical compound with the molecular formula C8H5Br2FO and a molecular weight of 295.93 g/mol . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The IUPAC name for 3-Bromo-2-fluorophenacyl bromide is 2-bromo-1-(3-bromo-2-fluorophenyl)ethanone . The InChI code is 1S/C8H5Br2FO/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3H,4H2 .Physical And Chemical Properties Analysis
3-Bromo-2-fluorophenacyl bromide is a solid at ambient temperature . .Aplicaciones Científicas De Investigación
Application in Organic Chemistry
Summary of the Application
3-Bromo-2-fluorophenacyl bromide is used as a brominating reagent . Its reactivity has been revisited in continuous flow, revealing compatibility with electron-rich aromatic substrates .
Methods of Application or Experimental Procedures
The procedure involves the photolysis of the Br–Br bond in Br2, present in low levels in the synthetic reagent N-bromosuccinimide (NBS) . This simple procedure is initiated by the photolysis of the Br–Br bond in Br2 . However, despite the simplicity and wide implementation of this methodology, it suffers from a number of drawbacks; most notably incompatibility with electron-rich aromatic substrates, due to competing electrophilic (ring) bromination .
Results or Outcomes Obtained
The reactivity of 3-Bromo-2-fluorophenacyl bromide has been revisited in continuous flow, revealing compatibility with electron-rich aromatic substrates . This has brought about the development of a p-methoxybenzyl bromide generator for PMB protection, which was successfully demonstrated on a pharmaceutically relevant intermediate on 11 g scale, giving 91% yield and a PMB-Br space–time-yield of 1.27 kg L −1 h −1 .
Use in Continuous Photochemical Benzylic Bromination
Summary of the Application
3-Bromo-2-fluorophenacyl bromide has been used in continuous photochemical benzylic bromination . This process involves the generation of bromine in flow, which is then used for the bromination .
Methods of Application or Experimental Procedures
The bromine generator used in this process involves mixing an oxidant with a source of bromide ions, under acidic conditions . The bromine generated is then used for the bromination of toluene derivatives .
Results or Outcomes Obtained
The process achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds . The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency .
Use in Synthesis of Heterocyclic Compounds
Summary of the Application
Phenacyl bromide analogs, such as 3-Bromo-2-fluorophenacyl bromide, have been used as versatile organic intermediates for the synthesis of heterocyclic compounds via multicomponent reactions . These compounds have gathered interest from the synthetic community as they lead to brominated molecules that find applications in agrochemicals, pharmaceuticals, polymers, and radiolabeled agents .
Methods of Application or Experimental Procedures
The synthesis of these heterocyclic compounds involves the addition of bromoform to carbon-carbon and carbon-heteroatom multiple bonds . This process has been explored in a wide range of chemical reactions .
Results or Outcomes Obtained
The use of phenacyl bromide in these reactions has proven to be a good, inexpensive, versatile, and efficient intermediate . This approach is expected to set the stage for hitherto unexplored asymmetric transformations and synthesis of complex molecules, including natural products .
Safety And Hazards
3-Bromo-2-fluorophenacyl bromide is classified as a dangerous substance. It has a GHS05 pictogram, and the signal word is “Danger”. The hazard statement is H314, which means it causes severe skin burns and eye damage. The precautionary statements are P260, P271, and P280, which advise against inhaling dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-bromo-1-(3-bromo-2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEKKGYJVKMVTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30703916 | |
| Record name | 2-Bromo-1-(3-bromo-2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-bromo-2-fluorophenyl)ethanone | |
CAS RN |
1204333-47-0 | |
| Record name | 2-Bromo-1-(3-bromo-2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



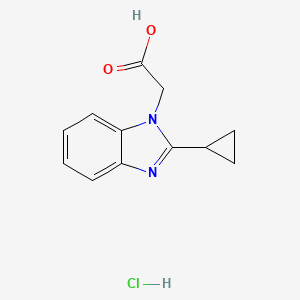
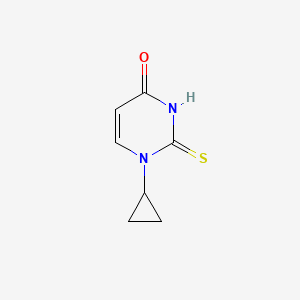
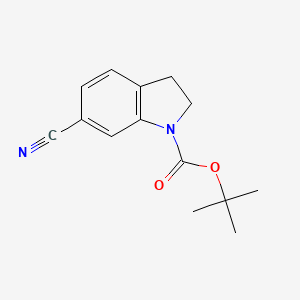
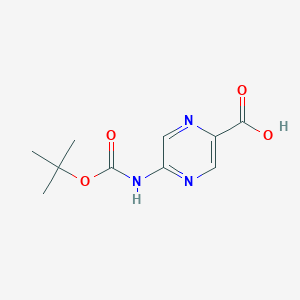
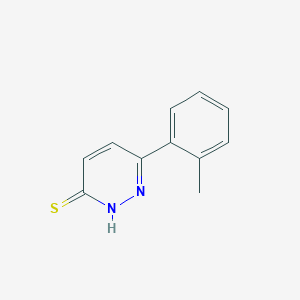
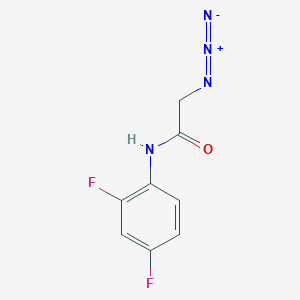
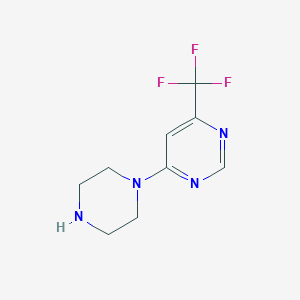
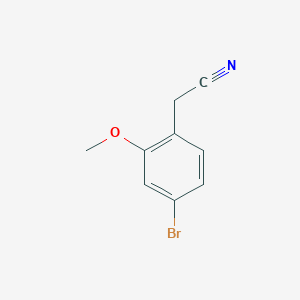
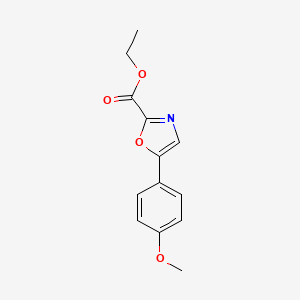
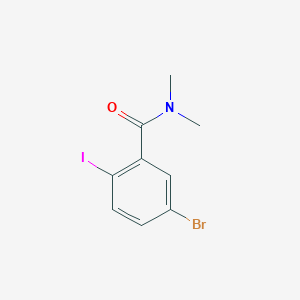
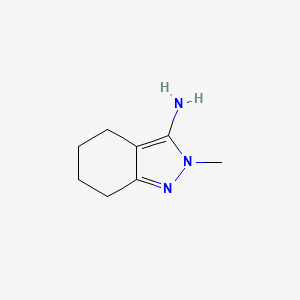
![[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B1523291.png)
